molecular formula C10H18N2O3 B6899075 Tert-butyl 2-acetylpyrazolidine-1-carboxylate

Tert-butyl 2-acetylpyrazolidine-1-carboxylate

Cat. No.: B6899075
M. Wt: 214.26 g/mol
InChI Key: QCJWBSJATQDHIA-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetylpyrazolidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3. It is a derivative of pyrazolidine, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

tert-butyl 2-acetylpyrazolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(13)11-6-5-7-12(11)9(14)15-10(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJWBSJATQDHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetylpyrazolidine-1-carboxylate typically involves the reaction of pyrazolidine with tert-butyl chloroformate and acetyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetylpyrazolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-acetylpyrazolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-acetylpyrazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-acetylpyrrolidine-1-carboxylate
  • Tert-butyl 2-acetylpiperidine-1-carboxylate
  • Tert-butyl 2-acetylmorpholine-1-carboxylate

Uniqueness

Tert-butyl 2-acetylpyrazolidine-1-carboxylate is unique due to its pyrazolidine ring structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

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